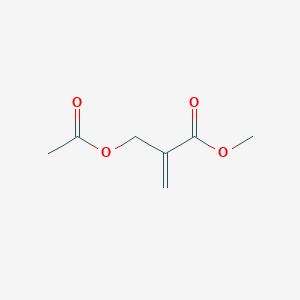

Methyl 2-(acetoxymethyl)acrylate

Descripción general

Descripción

Methyl 2-(acetoxymethyl)acrylate (MAM) is an organic compound which is widely used in the synthesis of a variety of products. It is a colorless liquid with a low boiling point and a faint odor. MAM is a versatile and widely used reagent in organic synthesis. It is used in the production of polymers, surfactants, adhesives, and coatings.

Aplicaciones Científicas De Investigación

Radical Polymerization and Copolymerization

Methyl 2-(acetoxymethyl)acrylate (MAcMA) shows notable properties in radical polymerization and copolymerization. It homopolymerizes faster than methyl methacrylate (MMA) despite having large 2-substituents, leading to polymers with higher molecular weight due to steric hindrance-assisted polymerization. Moreover, MAcMA shows higher reactivities in copolymerization with styrene, attributed to the electronegative character of the oxygen atom in the acetoxyl group (Kobatake, Yamada, & Aoki, 1995).

Quantum Mechanical Tools for Polymerization Modeling

Quantum mechanical tools have been used to understand the mechanistic behavior of the free radical polymerization reactions of acrylates, including MAcMA. These studies help in evaluating and rationalizing polymerization rates, contributing to the development of high-molecular-weight polymers (Günaydin et al., 2005).

Photoinduced Living Radical Polymerization

MAcMA has been used in photoinduced living radical polymerization, a process that achieves near-quantitative monomer conversion and yields poly(acrylates) with low dispersities and excellent end group fidelity. This technique demonstrates versatility by polymerizing a range of (meth)acrylate monomers, indicating potential applications in materials chemistry (Anastasaki et al., 2014).

Photopolymerization Initiators

Studies on photocalorimetry have shown the initiation efficiencies of MAcMA derivatives in the polymerization of butyl acrylate, enhancing the understanding of photopolymerization processes. This research contributes to the development of efficient photoinitiators (Catalina et al., 1989).

Polymer Recovery from E-waste

The solubility of acrylate polymers, including MAcMA derivatives, in various organic solvents has been studied to develop methods for recovering value-added products from e-waste. This research is significant in promoting environmentally friendly recycling methods (Lee, Ahn, & Lee, 2023).

Radical Copolymerization and Kinetic Studies

Kinetic studies of radical copolymerization involving MAcMA have been conducted to understand the influence of acyloxy substituents on polymerization rate and polymer properties. These studies provide insights into the polymerization mechanisms and the physical properties of the resulting polymers (Tanaka & Yoshida, 1995).

Dispersion Polymerization in Nonpolar Solvent

Research on dispersion polymerization of MAcMA in nonpolar solvents stabilized by block copolymers formed in situ has shown the formation of monodisperse colloidal poly(methyl acrylate) particles. These findings are crucial for applications in coating technologies (Houillot et al., 2010).

Acrylate Production from Esters

Studies on the production of acrylates from 2-acetoxypropanoic acid esters have shown high yields of acrylate ester from methyl APA esters, indicating potential for large-scale production and industrial applications (Nezam, Peereboom, & Miller, 2017).

Medical-Grade Acrylic Adhesives

MAcMA derivatives have been used in medical-grade acrylic adhesives for skin contact, demonstrating their importance in healthcare applications, such as surgical tapes and dressings (Kenney, Haddock, Sun, & Parreira, 1992).

Propiedades

IUPAC Name |

methyl 2-(acetyloxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)10-3)4-11-6(2)8/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOQCGSCOCUDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437970 | |

| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(acetoxymethyl)acrylate | |

CAS RN |

30982-08-2 | |

| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

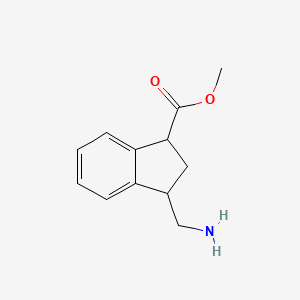

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

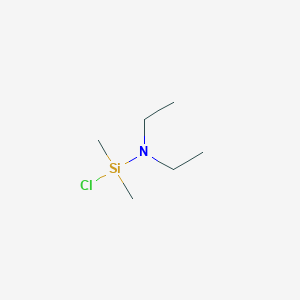

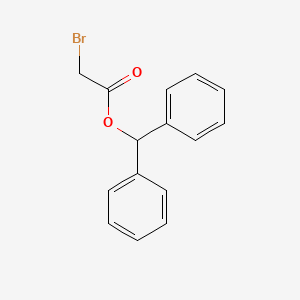

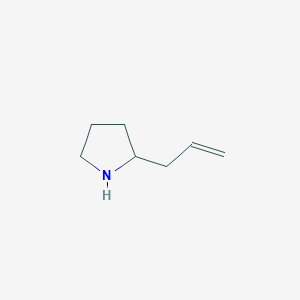

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)

![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)